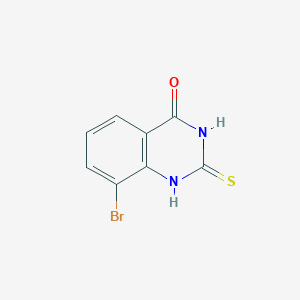

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJDHVXBKWJTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and physicochemical characteristics of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Technical Whitepaper: Physicochemical Profiling & Characterization of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of This compound , a critical heterocyclic scaffold in medicinal chemistry. Distinguished by the presence of a bromine atom at the C8 position and a thiocarbonyl/thiol functionality at C2, this compound serves as a versatile intermediate for the synthesis of bioactive agents, including anticancer (EGFR/VEGFR inhibitors), antimicrobial, and anti-inflammatory therapeutics. This document details its molecular stoichiometry, physicochemical behavior, synthetic protocols, and structural validation methods, designed for researchers requiring high-fidelity data for drug development pipelines.

Part 1: Molecular Identity & Stoichiometry

The compound exists in a tautomeric equilibrium between the thione (2-thioxo) and thiol (2-mercapto) forms, with the thione form generally predominating in the solid state and polar solvents.

Table 1: Molecular Constants and Identifiers

| Property | Value / Description |

| IUPAC Name | 8-Bromo-2-sulfanylidene-1,3-dihydroquinazolin-4-one |

| Common Name | This compound |

| CAS Registry Number | 1594520-35-0 |

| Molecular Formula | C |

| Molecular Weight | 257.11 g/mol |

| Exact Mass | 255.9306 (for |

| Isotopic Pattern | 1:1 ratio of M : M+2 peaks (characteristic of mono-brominated species) |

| Elemental Composition | C (37.37%), H (1.96%), Br (31.08%), N (10.89%), O (6.22%), S (12.47%) |

Part 2: Physicochemical Characteristics

Understanding the physicochemical profile is essential for formulation and assay development.[1]

Solubility Profile

The 8-bromo substituent increases lipophilicity compared to the parent quinazolinone, while the thioamide core maintains high polarity.

-

Water: Insoluble (< 0.1 mg/mL).

-

Polar Organic Solvents: Soluble in DMSO, DMF, and NMP.

-

Alcohols: Sparingly soluble in cold ethanol/methanol; soluble in hot ethanol.

-

Alkaline Solutions: Soluble in dilute NaOH/KOH (formation of the thiolate anion).

Ionization and Lipophilicity

-

pKa (Acidic): ~8.5 – 9.5 (Thioamide/Thiol proton). The compound is a weak acid.

-

LogP (Predicted): ~2.3 – 2.[2]6. The bromine atom adds approximately 0.7–0.8 log units to the hydrophobicity relative to the non-brominated core, enhancing membrane permeability.

Thermal Properties

-

Physical State: Pale-yellow to off-white crystalline solid.

-

Melting Point: Typically >250 °C (decomposition often observed). The high lattice energy is driven by intermolecular hydrogen bonding (N-H···O=C) and

stacking.

Part 3: Synthesis & Fabrication (Self-Validating Protocol)

Core Directive: This protocol relies on the cyclization of 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid). The choice of reagents ensures complete ring closure and high purity.

Reaction Scheme (Graphviz)

Caption: Cyclocondensation pathway transforming 3-bromoanthranilic acid into the quinazolinone core.

Experimental Methodology

-

Reagent Setup: In a 250 mL round-bottom flask, suspend 2-amino-3-bromobenzoic acid (10 mmol, 2.16 g) in absolute ethanol (30 mL).

-

Activation: Add Triethylamine (20 mmol, 2.8 mL) or KOH (12 mmol) to solubilize the acid and generate the carboxylate/amine anion.

-

Cyclization Initiation: Add Carbon Disulfide (CS

) (excess, 20 mmol) or Potassium Thiocyanate (KSCN) . Note: CS -

Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify with 1N HCl to pH 2–3. This protonates the thiolate, precipitating the neutral product.

-

Filter the pale-yellow precipitate.[3]

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) to remove unreacted anthranilic acid traces.

-

Yield: Expected yield 75–85%.

Part 4: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

Proton NMR ( H-NMR) in DMSO-

The 8-bromo substitution pattern breaks the symmetry of the benzene ring, resulting in a specific splitting pattern.

- 12.5 – 13.5 ppm (Broad Singlet, 1H): NH proton (N3 position).

- 13.5 – 14.0 ppm (Broad Singlet, 1H): SH proton (or NH at N1 in thione form). Note: Often appears as one very broad signal or two distinct exchangeable peaks.

-

7.9 – 8.1 ppm (Doublet,

-

7.8 – 8.0 ppm (Doublet,

-

7.2 – 7.4 ppm (Triplet,

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for acidic thioamides.

-

Signals:

- at m/z 255 and 257 (1:1 intensity ratio).

-

This confirms the presence of one bromine atom.

Tautomeric Equilibrium (Graphviz)

Caption: The N-H/C=S thione form equilibrates with the N=C/S-H thiol form, facilitating S-alkylation reactions.

Part 5: Biological & Pharmaceutical Relevance[4][6][7][8][13]

The This compound moiety is not merely a passive scaffold; the substituents play active roles in Structure-Activity Relationships (SAR):

-

The 8-Bromo Group:

-

Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone oxygens in target proteins (e.g., kinases).

-

Steric Occlusion: The bulky bromine at position 8 restricts rotation and can force the molecule into a preferred conformation within a binding pocket, often enhancing selectivity compared to the unsubstituted analog.

-

-

The 2-Mercapto Group:

-

Synthetic Handle: The thiol is a "soft" nucleophile, allowing for rapid S-alkylation or S-arylation to generate thioethers. This is the primary vector for expanding the scaffold into complex inhibitors (e.g., EGFR inhibitors).

-

Redox Activity: In its free form, the thione/thiol moiety can scavenge free radicals, providing intrinsic antioxidant activity.

-

References

- Mishra, N., et al. (2019). Synthesis and biological evaluation of novel quinazolinone derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding on general quinazolinone synthesis).

-

PubChem. (2024). Compound Summary: 8-Bromo-4-chloroquinazoline (Related Derivative). Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formulation of 8-Bromo-2-mercaptoquinazolin-4(3H)-one and Related Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the formulation strategies for 8-Bromo-2-mercaptoquinazolin-4(3H)-one and structurally related, poorly soluble quinazolinone derivatives. We will delve into the synthetic rationale, formulation challenges, and patented strategies to enhance the bioavailability of this promising class of therapeutic agents.

The Quinazolinone Scaffold: A Cornerstone in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in drug discovery, renowned for its wide array of biological activities. This heterocyclic system is a key component in numerous therapeutic agents with applications including anticancer, anti-inflammatory, antimicrobial, and antihypertensive treatments.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. Several quinazoline derivatives have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib, underscoring the clinical significance of this molecular framework.[1][2][3]

Strategic Significance of Bromine Substitution

The introduction of a bromine atom at the 8-position of the quinazolinone scaffold, as in this compound, is a deliberate medicinal chemistry strategy. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. Bromine, in particular, can serve as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific patents for this compound formulations are not prevalent, the broader patent landscape for bromo-substituted quinazolinones highlights their potential in treating proliferative diseases.[4][5]

Synthetic Pathways to Bromo-Substituted Quinazolinones

The synthesis of 8-bromo-quinazolinone derivatives typically begins with a correspondingly substituted anthranilic acid. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 3-Allyl-8-bromo-2-mercaptoquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of related quinazolinone derivatives.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoanthranilic acid (10 mmol), allyl isothiocyanate (10 mmol), and triethylamine (15 mmol) in 50 mL of absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 3-allyl-8-bromo-2-mercaptoquinazolin-4(3H)-one.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of a bromo-substituted 2-mercaptoquinazolin-4(3H)-one derivative.

Formulation Challenges: The Hurdle of Poor Solubility

A significant challenge in the development of many quinazolinone-based drug candidates, including likely this compound, is their poor aqueous solubility.[7] This characteristic can lead to low and variable oral bioavailability, hindering their therapeutic efficacy. The Developability Classification System (DCS) often categorizes such compounds as Class II (low solubility, high permeability), where the dissolution rate is the limiting step for absorption.[8][9] Therefore, advanced formulation strategies are essential to overcome this limitation.

Patented and Established Formulation Strategies

To enhance the solubility and dissolution rate of poorly soluble quinazolinones, several formulation technologies can be employed. These strategies are widely discussed in the pharmaceutical sciences and are the subject of numerous patents.

Particle Size Reduction

Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate, as described by the Noyes-Whitney equation.[10]

-

Micronization: This technique reduces particle size to the micrometer range.

-

Nanomilling: This process creates nanoparticles, further increasing the surface area and dissolution velocity.

| Technique | Typical Particle Size | Advantages | Disadvantages |

| Micronization | 1-10 µm | Established technology, improves dissolution rate. | Can lead to powder aggregation. |

| Nanomilling | < 1 µm | Significant increase in surface area and dissolution, can improve saturation solubility. | Higher energy process, potential for amorphization. |

Amorphous Solid Dispersions

Converting the crystalline drug into an amorphous state can significantly increase its aqueous solubility.[9] This is typically achieved by dispersing the drug in a polymer matrix.

-

Spray Drying: A solution of the drug and a polymer is rapidly dried to form an amorphous solid dispersion.

-

Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled to create the dispersion.

Lipid-Based Formulations

Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[10]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Experimental Protocol: Preparation of a SEDDS Formulation

-

Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

-

Component Selection: Choose the excipients that show the best solubilizing capacity for the drug.

-

Formulation: Accurately weigh the selected oil, surfactant, and co-solvent and mix them in a glass vial.

-

Drug Loading: Add the drug to the excipient mixture and vortex or sonicate until a clear solution is obtained.

-

Characterization: Evaluate the formulation for self-emulsification properties, particle size of the resulting emulsion, and drug release profile.

Caption: Workflow for the development and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).

Recent Therapeutic Applications of Quinazolinone Derivatives in Patents

While specific patents for this compound are not prominent, the broader class of quinazoline and quinazolinone derivatives continues to be a major focus of patent activity, particularly in oncology. Recent patents describe their use as inhibitors of various protein kinases and other enzymes involved in cell proliferation and survival.[1][2] For example, novel quinazolinone derivatives have been patented as inhibitors of histone deacetylases (HDACs)[11], poly(ADP-ribose) polymerase (PARP), and bromodomain-containing protein 4 (BRD4)[12], showcasing the ongoing innovation in this field. These patents often claim novel compositions of matter and their use in treating various cancers and inflammatory diseases.[13]

Future Perspectives

The therapeutic potential of this compound and related bromo-substituted quinazolinones warrants further investigation. Future research should focus on elucidating their specific molecular targets and mechanisms of action. Concurrently, the application of advanced formulation strategies, such as those outlined in this guide, will be critical to overcoming the solubility challenges and unlocking the full therapeutic potential of this promising class of compounds. The development of robust and scalable formulations will be a key step in translating these molecules from the laboratory to clinical applications.

References

- Ravez, S., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present).

- Google Patents. (n.d.). WO2004087680A1 - Novel quinazoline derivatives and methods of treatment related to the use thereof.

- Google Patents. (n.d.). US5770599A - Quinazoline derivatives.

-

Semantic Scholar. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Retrieved from [Link]

- Google Patents. (n.d.). EP0566226A1 - Quinazoline derivatives.

-

Pharma's Almanac. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

- Kornblum, S. S., & Hirschorn, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. Journal of Pharmaceutical Sciences, 59(5), 606-609.

-

World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

PubChem. (n.d.). Methods and compositions utilizing quinazolinones - Patent US-7230000-B1. Retrieved from [Link]

- Google Patents. (n.d.). WO2017121388A1 - Quinazolinone derivative, preparation method therefor, pharmaceutical composition, and applications.

- Al-Deeb, O. A., et al. (2010). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 67(2), 159-171.

-

Justia Patents. (2025). March 2025 U.S. Patents by Issue Date. Retrieved from [Link]

- Gowda, C., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18784.

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

- Ghiulai, R. M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. International Journal of Molecular Sciences, 23(8), 4363.

-

ResearchGate. (2020). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Retrieved from [Link]

- Google Patents. (n.d.). US9168253B2 - Quinazoline compounds.

-

EurekAlert!. (2023). Applications of macrocyclic molecules in cancer therapy: Target cancer development or overcome drug resistance. Retrieved from [Link]

-

Semantic Scholar. (2019). Recent Patents on Drug Delivery & Formulation. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cphi-online.com [cphi-online.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ptfarm.pl [ptfarm.pl]

Methodological & Application

Application Note and Detailed Protocol for the Efficient Synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Introduction

Quinazolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] The incorporation of a mercapto group at the 2-position and a bromine atom at the 8-position of the quinazolinone core can significantly modulate the pharmacological properties of the resulting molecule. 8-Bromo-2-mercaptoquinazolin-4(3H)-one, in particular, is a valuable intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, efficient, and reliable protocol for the synthesis of this compound from the readily available starting material, 2-amino-3-bromobenzoic acid. The described methodology is intended for researchers and professionals in the fields of organic synthesis and drug development.

Reaction Principle and Mechanism

The synthesis of this compound from 2-amino-3-bromobenzoic acid proceeds via a one-pot cyclocondensation reaction with a thiocyanate salt, typically potassium thiocyanate (KSCN), in a suitable solvent. The reaction mechanism involves the initial formation of a thiourea derivative, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone ring system.

The key steps of the proposed mechanism are:

-

Formation of an acyl isothiocyanate intermediate (in situ): In the presence of an acid catalyst (often generated in situ or added), the amino group of 2-amino-3-bromobenzoic acid attacks the carbon atom of the thiocyanate ion.

-

Intramolecular cyclization: The lone pair of electrons on the nitrogen atom of the amino group then attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a six-membered ring.

-

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the stable aromatic quinazolinone ring.

This reaction is a variation of the well-established methods for synthesizing 2-thioxoquinazolines from anthranilic acid derivatives.[2][3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-amino-3-bromobenzoic acid | ≥98% | Commercially Available |

| Potassium thiocyanate (KSCN) | ≥99% | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Deionized Water | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzoic acid (e.g., 2.16 g, 10 mmol).

-

Addition of Reagents: To the flask, add potassium thiocyanate (e.g., 1.94 g, 20 mmol) and anhydrous ethanol (40 mL).

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the reflux for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a precipitate of the product should form.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted potassium thiocyanate and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification:

The crude this compound can be purified by recrystallization from ethanol to afford the product as a crystalline solid.

-

Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C=S).

-

MS (Mass Spectrometry): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Product loss during work-up | Use minimal solvent for washing and recrystallization. | |

| Impure Product | Incomplete removal of starting materials or by-products | Optimize washing steps. Perform recrystallization carefully. Column chromatography can be an alternative for higher purity. |

| Reaction does not start | Poor quality of reagents | Use high-purity, dry reagents and solvent. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium thiocyanate is harmful if swallowed or in contact with skin. Handle with care.

-

Ethanol is a flammable liquid. Avoid open flames and sparks.

Conclusion

This application note provides a robust and efficient protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers a good yield of the desired product. The detailed steps for reaction, work-up, and purification, along with troubleshooting tips, make this guide a valuable resource for chemists involved in the synthesis of heterocyclic compounds for drug discovery and development.

References

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. Available at: [Link]

-

Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Available at: [Link]

-

Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides - Canadian Center of Science and Education. Available at: [Link]

Sources

Technical Application Note: Precision S-Alkylation of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Introduction & Strategic Significance

The scaffold 8-Bromo-2-mercaptoquinazolin-4(3H)-one represents a critical pharmacophore in modern drug discovery. The presence of the bromine atom at the C8 position provides a distinct handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the C2-mercapto group serves as a versatile nucleophile. Derivatives of this core have demonstrated significant biological activity, including HDAC6 inhibition , anticancer properties (breast, lung, ovarian lines), and antimicrobial efficacy against resistant strains like MRSA.

The Challenge: Regioselectivity

The core challenge in functionalizing this molecule lies in its ambident nucleophilicity . The 2-mercaptoquinazolinone system exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. Upon deprotonation, the resulting anion can react at either the Sulfur (S-alkylation) or the Nitrogen at position 3 (N-alkylation).

-

S-Alkylation (Kinetic/Soft Control): Favored by "soft" electrophiles (alkyl halides) and polar aprotic solvents. This is the desired pathway for thioether synthesis.

-

N-Alkylation (Thermodynamic/Hard Control): Often a competing side reaction, particularly with "hard" electrophiles or under specific catalytic conditions.

This guide details protocols optimized to maximize S-alkylation selectivity (>95%) , ensuring high yields and purity for downstream biological screening.

Mechanistic Principles & Reaction Design[1]

The reaction proceeds via an SN2 mechanism. The choice of base and solvent is critical to shift the tautomeric equilibrium toward the thiolate anion (

Tautomeric Equilibrium & Pathway

Figure 1: Mechanistic pathway illustrating the competition between S- and N-alkylation. The protocol below is designed to follow the green path.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (K₂CO₃/DMF)

Best for: Library synthesis, stable alkyl halides, and scaling up (grams to kilograms).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv) (e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5–10 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir the suspension at room temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating thiolate formation.

-

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

-

For reactive halides (e.g., MeI, BnBr): Stir at RT for 2–4 hours.

-

For less reactive halides: Heat to 50–60°C for 4–8 hours.

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (S-alkylated product).

-

Workup: Pour the reaction mixture into crushed ice-water (50 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

Purification: Recrystallization from Ethanol/DMF or column chromatography (if necessary) yields the pure S-alkylated derivative.

Protocol B: Green Microwave-Assisted Synthesis

Best for: Rapid optimization, difficult substrates, and eco-friendly workflows.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Halide (1.2 equiv)[1]

-

Base: NaOH (1.2 equiv) or K₂CO₃

-

Solvent: Ethanol (EtOH)

Procedure:

-

Setup: In a microwave process vial (10–20 mL), suspend the substrate and base in Ethanol.

-

Addition: Add the alkyl halide. Cap the vial.

-

Irradiation: Irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, max 150W).

-

Workup: Cool to RT. The product often crystallizes directly from the ethanol solution upon cooling. If not, pour into water as in Protocol A.

-

Yield: Typically 85–95% isolated yield with reduced reaction times compared to thermal heating.

Characterization & Validation

To confirm S-alkylation over N-alkylation , specific spectral markers must be verified.

| Technique | Observation for S-Alkylated Product | Observation for N-Alkylated Product |

| ¹H NMR | S-CH₂ peak: Sharp singlet/multiplet at δ 3.5 – 4.5 ppm . NH peak: Broad singlet often remains at δ 12.0 – 13.0 ppm (N3-H). | N-CH₂ peak: Downfield shift to δ 4.5 – 5.5 ppm . NH peak: Disappears (N3 is substituted). |

| ¹³C NMR | S-CH₂ carbon: δ 30 – 40 ppm . C2 Carbon: Upfield shift relative to thione (~150 ppm vs ~175 ppm). | N-CH₂ carbon: δ 45 – 55 ppm . |

| IR | C=O stretch: Retained, typically 1670–1690 cm⁻¹ . C-S stretch: New bands in fingerprint region. | C=O stretch: May shift significantly due to loss of H-bonding. |

Critical Check: In the ¹H NMR, the persistence of the amide NH proton (exchangeable with D₂O) is the strongest evidence that N-alkylation did not occur at the N3 position.

Troubleshooting & Optimization Workflow

Figure 2: Decision tree for troubleshooting incomplete conversions or solubility issues.

References

-

Mahmoud, M. R., et al. (2012).[2] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.[2] Link

-

Khetmalis, Y. M., et al. (2023).[3] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.[3] International Journal of Molecular Sciences. Link

-

Rivero, I. A., et al. (2009).[4] Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. Molecules. Link

-

Al-Amiery, A. A., et al. (2014). Synthesis and Antioxidant Activities of Novel this compound Derivatives. ResearchGate.[5] Link

-

BenchChem. (2025).[1][6] 8-Bromo-2-chloroquinazolin-4(3H)-one Properties and Safety. BenchChem.[1][6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Divergent Synthesis of Thiazolo[2,3-b]quinazolin-5-ones Using 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Application Note: AN-TQ-8BR-01

Abstract & Strategic Value

This application note details the protocol for synthesizing 8-bromo-5H-thiazolo[2,3-b]quinazolin-5-one starting from 8-bromo-2-mercaptoquinazolin-4(3H)-one .

While thiazoloquinazolines are established pharmacophores exhibiting EGFR inhibitory, antimicrobial, and anti-inflammatory properties [1, 2], the specific utilization of the 8-bromo derivative represents a high-value strategic entry point for medicinal chemistry libraries. The bromine atom at the 8-position (on the benzene ring) remains chemically inert during the soft nucleophilic cyclization of the thiazole ring, serving as a "latent handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) [3].

This guide addresses the critical challenge of regioselectivity (angular vs. linear fusion) and provides a validated workflow for generating 8-functionalized thiazoloquinazoline libraries.

Mechanistic Principles & Regiochemistry

The synthesis relies on the reaction between the bidentate nucleophile This compound (1) and an

The Regioselectivity Challenge

The starting material (1) has two nitrogen centers (N1 and N3) and one sulfur.

-

Step 1 (S-Alkylation): The sulfur atom is the softest and most nucleophilic site, leading to rapid formation of the thioether intermediate.

-

Step 2 (Cyclodehydration): The subsequent ring closure can theoretically occur at N1 (yielding the linear thiazolo[3,2-a] isomer) or N3 (yielding the angular thiazolo[2,3-b] isomer).

Expert Insight: Thermodynamic control and steric factors favor the angular [2,3-b] isomer. The N3 nitrogen, despite being flanked by a carbonyl, is the preferred site for cyclization due to the geometric constraints imposed by the S-alkyl tether and the steric bulk of the benzene ring near N1 [1, 4].

Reaction Pathway Diagram[1][2][3]

Figure 1: Reaction pathway highlighting the regioselective formation of the angular thiazolo[2,3-b] scaffold.

Experimental Protocols

Protocol A: Synthesis of the Thiazoloquinazoline Core

Objective: Cyclocondensation of this compound with phenacyl bromide.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Phenacyl bromide (1.1 eq)

-

Base: Fused Sodium Acetate (anhydrous, 2.0 eq)

-

Solvent: Ethanol (Absolute) or DMF (if solubility is poor)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (5 mmol) in anhydrous Ethanol (30 mL).

-

Note: If the 8-bromo derivative does not dissolve, add DMF dropwise (up to 5 mL) until a clear suspension/solution is achieved.

-

-

Addition: Add Phenacyl bromide (5.5 mmol) and Fused Sodium Acetate (10 mmol) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting thiol (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL) with vigorous stirring. A solid precipitate will form immediately.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaBr, NaOAc).

-

Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) or Dioxane.[1]

-

Yield Expectation: 75–85%.

-

Self-Validation Parameters (Analytical Signatures)

| Parameter | Expected Observation | Reason/Causality |

| Appearance | Yellow to pale-orange crystalline solid | Conjugated tricyclic system. |

| IR Spectrum | Absence of SH (~2550 cm⁻¹) | Confirms S-alkylation. |

| IR Spectrum | C=O stretch ~1680 cm⁻¹ | Characteristic of the fused pyrimidinone carbonyl. |

| ¹H NMR | Singlet at ~7.2–7.5 ppm (1H) | Characteristic thiazole ring proton (H-2). |

| ¹H NMR | Downfield shift of aromatic protons | Influence of the 8-Bromo electron-withdrawing group. |

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the 8-position using the bromine handle.

Materials

-

Substrate: 8-Bromo-thiazoloquinazoline (from Protocol A) (1.0 eq)

-

Reagent: Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Degassing: In a Schlenk tube, dissolve the substrate and aryl boronic acid in 1,4-Dioxane. Degas the solution by bubbling Nitrogen or Argon for 15 minutes.

-

Critical Step: Oxygen poisons the Pd(0) catalyst. Thorough degassing is essential for yield.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution. Seal the tube under inert atmosphere.

-

Reaction: Heat to 90–100°C for 8–12 hours.

-

Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via column chromatography.

Workflow Optimization & Troubleshooting

The following decision tree assists in optimizing library generation based on the 8-bromo scaffold.

Figure 2: Optimization workflow for handling solubility and reaction completion issues.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Ensure Sodium Acetate is anhydrous (fused). Water inhibits the dehydration step. |

| Sticky Product | DMF contamination | Wash the precipitate thoroughly with water, then cold methanol. |

| Regioisomer Mix | Kinetic vs Thermodynamic Control | Ensure reflux is maintained. Room temperature stirring often stops at the S-alkylated intermediate (non-cyclized). |

References

-

Al-Omary, F. A., et al. (2017).[2] "Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo[2,3-b]quinazoline..." Dove Medical Press. Available at: [Link]

-

Gomha, S. M., et al. (2020). "Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones... Synthesis of Novel Stereoisomeric Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones." Molecules. Available at: [Link]

-

El-Azab, A. S., et al. (2017). "Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)." International Journal of Scientific & Technology Research. Available at: [Link]

-

Dawood, D. H., et al. (2020). "Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases." Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the 8-Bromo Position of Quinazolinones

Introduction: The Strategic Importance of C-8 Functionalization in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the modulation of its physicochemical properties and the fine-tuning of its pharmacological profile. The C-8 position of the quinazolinone ring, in particular, offers a key vector for structural diversification. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, enabling the introduction of a diverse range of substituents.[4] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the 8-bromo position of quinazolinones.

Foundational Principles: Understanding the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally operate through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] The efficiency and success of these transformations are critically dependent on the careful selection of the palladium source, ligands, base, and solvent, all of which influence the kinetics and equilibrium of each step in the catalytic cycle.

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp2)-C(sp2) bonds.[4] Its appeal lies in the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions that tolerate a wide range of functional groups.

Mechanistic Considerations and Key Parameters

The reaction between an 8-bromo-quinazolinone and a boronic acid is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. A crucial step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[7] The final reductive elimination step yields the 8-aryl-quinazolinone and regenerates the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

| Parameter | Recommended Options | Rationale and Causality |

| Palladium Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly as a Pd(0) source. Pd(dppf)Cl₂ and Pd(OAc)₂ are stable Pd(II) precursors that are reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is particularly effective for challenging couplings due to the robust dppf ligand.[7][8] |

| Ligand | PPh₃, dppf, Buchwald-type biarylphosphines | The ligand stabilizes the palladium catalyst, facilitates oxidative addition, and influences the rate of reductive elimination. For less reactive aryl bromides, electron-rich and bulky ligands like those developed by Buchwald can enhance catalytic activity.[9] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the formation of the reactive boronate species. The choice of base can influence the reaction rate and substrate compatibility. Stronger bases like Cs₂CO₃ are often effective for less reactive substrates, while milder bases like K₂CO₃ are suitable for more sensitive functional groups.[7] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base. The presence of water is often crucial for the activation of the boronic acid.[10] |

Detailed Protocol: Synthesis of 8-Phenyl-quinazolin-4(3H)-one

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an 8-bromo-quinazolinone with phenylboronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Microwave-assisted synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one derivatives

Application Note: Microwave-Assisted Synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one Derivatives

Executive Summary

This guide details the optimized protocol for the synthesis of This compound using microwave-assisted organic synthesis (MAOS). Quinazolinones are privileged scaffolds in drug discovery, exhibiting EGFR inhibitory, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the C-8 position provides a critical handle for Structure-Activity Relationship (SAR) studies and further palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Traditional thermal heating for this cyclization often requires reflux times of 12–24 hours with variable yields. The microwave protocol described herein reduces reaction time to under 20 minutes, improves yield purity, and utilizes a closed-vessel system to safely manage volatile sulfur reagents.

Scientific Background

The Target Scaffold

The 2-mercaptoquinazolin-4(3H)-one core exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form generally predominates, but S-alkylation traps the thiol tautomer.

-

Why 8-Bromo? The 8-position (derived from the 3-position of the anthranilic acid precursor) is sterically significant, often residing near the solvent interface in enzyme binding pockets. Furthermore, the C-Br bond allows for late-stage diversification of the core.

Microwave Dielectric Heating Mechanism

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles of the reaction mixture (specifically the polar solvent and ionic intermediates).

-

Dipolar Polarization: Polar molecules (Ethanol, DMF) align with the oscillating electric field, generating heat via molecular friction.

-

Ionic Conduction: Dissolved ions (K+, OH-, Carboxylate-) oscillate in the field, generating rapid internal heating.

-

Result: This "bulk heating" phenomenon eliminates thermal gradients, accelerating the rate-determining step of the cyclization (nucleophilic attack of the amine on the thiocarbonyl carbon).

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Equiv. |

| 2-Amino-3-bromobenzoic acid | 20776-51-6 | Precursor (Scaffold) | 1.0 |

| Carbon Disulfide (CS₂) | 75-15-0 | Thiocarbonyl Source | 2.5 |

| Potassium Hydroxide (KOH) | 1310-58-3 | Base/Catalyst | 2.0 |

| Ethanol (Absolute) | 64-17-5 | Solvent (High tan | N/A |

| Water (Deionized) | 7732-18-5 | Co-solvent | N/A |

CRITICAL SAFETY WARNING: Carbon disulfide (CS₂) is highly volatile (bp 46 °C), toxic, and has a low auto-ignition temperature. Microwave synthesis MUST be performed in a dedicated sealed vessel system with active pressure monitoring. Do not use domestic microwave ovens.

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

-

Vessel: 10 mL or 30 mL wide-neck glass pressure vial with Teflon/Silicon septum cap.

-

Stirring: Magnetic stir bar (high-coupling efficiency).

Experimental Protocol

Workflow Diagram

Caption: Optimized workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure

Step 1: Pre-reaction Setup

-

Dissolve 2-amino-3-bromobenzoic acid (1.0 mmol, 216 mg) and KOH (2.0 mmol, 112 mg) in a mixture of Ethanol (3 mL) and Water (1 mL) within the microwave vial.

-

Stir until a clear homogeneous solution is obtained (formation of the potassium salt).

-

Cool the vial in an ice bath for 5 minutes.

-

Add Carbon Disulfide (CS₂) (2.5 mmol, 150 µL) dropwise to the cold solution. Note: CS₂ is added in excess to account for volatility.

Step 2: Microwave Irradiation

-

Seal the vial with the appropriate pressure cap.

-

Place in the microwave reactor cavity.

-

Program Parameters:

-

Mode: Dynamic (Standard)

-

Temperature: 100 °C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (17 bar) - Critical safety setpoint.

-

Power: Max 150W (System will modulate power to maintain 100°C).

-

Step 3: Workup & Isolation

-

Allow the vessel to cool to room temperature (automatically done by the reactor's compressed air cooling).

-

Open the vial in a fume hood (release of residual CS₂/H₂S gases).

-

Pour the reaction mixture into a beaker containing crushed ice (approx. 20 g).

-

Acidify the solution dropwise with 10% HCl (aq) while stirring until pH ~2.0 is reached.

-

Observation: A heavy yellow/off-white precipitate (the product) will form immediately.

-

-

Stir for 10 minutes to ensure complete precipitation.

-

Filter the solid under vacuum (Buchner funnel).

-

Wash the cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary, though MW crude is often >95% pure.

Reaction Mechanism & Causality

Understanding the mechanism ensures the scientist can troubleshoot low yields.

Caption: Mechanistic pathway. The base (KOH) deprotonates the amine, enhancing nucleophilicity toward CS₂.

Expert Insight:

-

Role of KOH: It serves two purposes: (1) Solubilizes the amino acid precursor, and (2) Deprotonates the amino group to facilitate the attack on the electron-deficient carbon of CS₂.

-

Role of Ethanol/Water: This solvent mixture has a high microwave absorption cross-section (loss tangent), ensuring rapid heating. Water helps solubilize the ionic intermediates (dithiocarbamate salts).

Results & Characterization

Expected Yields

| Method | Time | Temp | Yield (%) |

| Microwave (This Protocol) | 15 min | 100 °C | 88 - 94% |

| Conventional Reflux | 16 hours | 80 °C | 65 - 72% |

Spectral Data (Representative)

-

Physical State: Yellowish solid.

-

Melting Point: > 280 °C (dec).

-

IR (KBr, cm⁻¹): 3250 (NH stretch), 1680 (C=O, amide), 1180 (C=S). Note: The presence of C=S and NH bands confirms the thione tautomer in solid state.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.80 (s, 1H, NH/SH exchangeable).

- 8.15 (dd, 1H, H-5).

- 8.05 (dd, 1H, H-7).

- 7.45 (t, 1H, H-6).

-

Interpretation: The downfield shift of aromatic protons is consistent with the electron-withdrawing nature of the bromine at position 8 and the carbonyl at position 4.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete formation of dithiocarbamate. | Increase reaction time to 20 min. Ensure CS₂ is fresh (not degraded). |

| Vessel Over-pressure | Excess CS₂ or too high temperature. | Reduce CS₂ excess slightly. Ensure "ramp time" to 100°C is at least 2 minutes to prevent thermal runaway. |

| Product Oiling Out | Impurities or residual solvent. | Recrystallize from DMF/EtOH. Ensure acidification is slow and with stirring. |

| Impurity in NMR | Unreacted Anthranilic Acid. | Check pH during workup.[1] The starting amino acid is amphoteric; ensure pH is < 3 to precipitate the quinazolinone fully. |

References

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source:Current Organic Chemistry, 2005. Context: General review of microwave acceleration in quinazolinone ring formation.

-

Microwave-assisted synthesis of 2-mercaptoquinazolin-4(3H)-ones in deep eutectic solvents. Source:Journal of Molecular Structure, 2019. Context: Validates the reaction pathway of anthranilic acids with CS2/Base under microwave irradiation.

-

Crystal structure of 2-amino-3-bromobenzoic acid. Source:Zeitschrift für Kristallographie, 2010. Context: Structural characterization of the specific starting material required for the 8-bromo derivative.

-

Synthesis and biological evaluation of 2-mercapto-4(3H)-quinazolinone derivatives. Source:Medicinal Chemistry Research, 2013. Context: Provides comparative thermal data and biological relevance (antitumor activity) for this class of compounds.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 8-Bromo-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 8-Bromo-2-mercaptoquinazolin-4(3H)-one. This key building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. This document offers in-depth insights into the reaction mechanisms, optimization of conditions, and practical, step-by-step procedures for the successful functionalization of the C-8 position.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 8-position provides a versatile handle for further molecular elaboration through nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 2-mercapto group also offers a site for additional modification, although this guide will focus on the functionalization of the 8-bromo position.

Understanding the principles of nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions is paramount to successfully modifying this substrate. The electron-withdrawing nature of the quinazolinone ring system, however, is not always sufficient to activate the 8-bromo group for classical SNAr reactions under mild conditions. Therefore, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for this transformation.

Foundational Principles: Activating the C-Br Bond

Direct nucleophilic aromatic substitution on unactivated aryl halides is often challenging. The reactivity of the 8-bromo group on the 2-mercaptoquinazolin-4(3H)-one scaffold is influenced by the electronic properties of the heterocyclic system. While the carbonyl group and nitrogen atoms do exert an electron-withdrawing effect, this is often insufficient for facile substitution with a broad range of nucleophiles.

To overcome this, two primary strategies are employed:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method has revolutionized the formation of carbon-nitrogen bonds. It utilizes a palladium catalyst with a suitable phosphine ligand to couple aryl halides with a wide variety of amine nucleophiles under relatively mild conditions. The choice of ligand is critical and can significantly impact the reaction's efficiency and scope.[1][2]

-

Copper-Catalyzed Ullmann Condensation: A classical method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, the Ullmann reaction typically requires higher temperatures than palladium-catalyzed methods.[3][4] However, modern advancements with the use of ligands can often allow for milder reaction conditions.[5]

The selection between these two methodologies will depend on the specific nucleophile, the desired reaction conditions, and the functional group tolerance of the substrates.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing nucleophilic substitution reactions on this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes a general procedure for the coupling of primary and secondary amines with this compound.

Workflow for Buchwald-Hartwig Amination:

Sources

Application Notes and Protocols for One-Pot Synthesis Involving 8-Bromo-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold and the Efficiency of One-Pot Syntheses

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for drug discovery and development. In particular, the presence of a bromine atom, as in 8-Bromo-2-mercaptoquinazolin-4(3H)-one, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the mercapto group offers a site for facile S-alkylation or S-arylation to introduce a variety of side chains.

Traditional multi-step synthetic approaches to complex quinazolinone derivatives can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses and multi-component reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[2][4] By combining multiple reaction steps in a single vessel without the isolation of intermediates, one-pot methods enhance synthetic efficiency, reduce waste, and simplify purification procedures, aligning with the principles of green chemistry.

This guide provides a detailed protocol for a sequential one-pot synthesis of S-alkylated this compound derivatives. This approach first involves the in situ formation of the this compound core, followed by direct S-alkylation in the same reaction vessel. This method offers a streamlined and efficient route to a library of novel quinazolinone derivatives for further investigation in drug discovery programs.

Protocol 1: Sequential One-Pot Synthesis of S-Alkylated this compound Derivatives

This protocol details a sequential one-pot synthesis starting from 2-amino-3-bromobenzoic acid. The first step involves the cyclization with a thiocyanate salt to form the this compound intermediate. This is followed by the in situ S-alkylation with an appropriate alkylating agent.

General Reaction Scheme

Caption: General workflow for the sequential one-pot synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-3-bromobenzoic acid | ≥98% | Commercially available |

| Potassium thiocyanate (KSCN) | ≥99% | Commercially available |

| Ethanol (EtOH) | Anhydrous | Commercially available |

| Alkyl halide (e.g., methyl iodide, ethyl bromide) | Reagent grade | Commercially available |

| Potassium carbonate (K2CO3) | ≥99% | Commercially available |

| Dimethylformamide (DMF) | Anhydrous | Commercially available |

Experimental Protocol

-

Step 1: Formation of this compound

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromobenzoic acid (1.0 equiv.) and potassium thiocyanate (1.2 equiv.).

-

Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-amino-3-bromobenzoic acid.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The formation of a precipitate may be observed.

-

-

Step 2: In situ S-Alkylation

-

After completion of the first step, allow the reaction mixture to cool to room temperature.

-

Add anhydrous potassium carbonate (2.5 equiv.) to the flask.

-

Add the desired alkyl halide (1.1 equiv.) dropwise to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the S-alkylation by TLC (typically 2-4 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

-

Work-up and Purification

-

Upon completion of the reaction, pour the reaction mixture into ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure S-alkylated this compound derivative.

-

Rationale and Mechanistic Insights

The efficiency of this one-pot procedure stems from the sequential formation and reaction of the quinazolinone core.

-

Step 1: Cyclization: The reaction of 2-amino-3-bromobenzoic acid with potassium thiocyanate proceeds through an initial nucleophilic attack of the amino group on the thiocyanate, followed by an intramolecular cyclization and tautomerization to form the stable this compound ring system. The use of a polar protic solvent like ethanol facilitates this process.

Caption: Plausible mechanism for the formation of the quinazolinone core.

-

Step 2: S-Alkylation: The mercapto group of the quinazolinone is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a thiolate anion. This nucleophilic thiolate then undergoes an SN2 reaction with the added alkyl halide to yield the S-alkylated product.[5] Performing this step in situ avoids the need to isolate and purify the intermediate, thereby saving time and improving the overall yield.

Data Presentation: Representative Yields

| Entry | Alkyl Halide (R-X) | Product | Expected Yield (%) |

| 1 | Methyl iodide | 8-Bromo-2-(methylthio)quinazolin-4(3H)-one | 85-95 |

| 2 | Ethyl bromide | 8-Bromo-2-(ethylthio)quinazolin-4(3H)-one | 80-90 |

| 3 | Benzyl bromide | 8-Bromo-2-(benzylthio)quinazolin-4(3H)-one | 82-92 |

Note: Yields are estimated based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through the following measures:

-

Reaction Monitoring: The progress of both reaction steps should be carefully monitored by TLC. This allows for the confirmation of the consumption of starting materials and the formation of the intermediate and final product.

-

Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity. The expected spectroscopic data for the S-alkylated products would include characteristic signals for the alkyl group and the quinazolinone core.

-

Reproducibility: The use of commercially available, high-purity reagents and anhydrous solvents is crucial for the reproducibility of this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the sequential one-pot synthesis of S-alkylated this compound derivatives. This method offers a significant improvement in synthetic efficiency over traditional multi-step approaches, making it a valuable tool for the rapid generation of novel quinazolinone-based compounds for screening in drug discovery and development programs. The principles outlined herein can be adapted for the synthesis of a diverse library of derivatives by varying the alkylating agent.

References

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). Molecules, 30(18), 3729. [Link]

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry, 8(1), 282-290.

-

One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 11593. [Link]

- Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. (2017). Journal of Chemistry and Chemical Sciences, 7(10), 1063-1070.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Alkylation Reagents | Fisher Scientific [fishersci.com]

Troubleshooting & Optimization

Optimizing solubility of 8-Bromo-2-mercaptoquinazolin-4(3H)-one for biological assays

Technical Support Center: Optimizing Solubility of 8-Bromo-2-mercaptoquinazolin-4(3H)-one

Introduction: The Solubility-Stability Paradox

Welcome. You are likely here because this compound (hereafter 8-Br-MQ ) is precipitating in your assay buffer or showing inconsistent IC50 values.

This compound presents a classic "medicinal chemistry paradox." The 8-bromo substituent increases lipophilicity (LogP), enhancing membrane permeability but crushing aqueous solubility.[1][2] Simultaneously, the 2-mercapto group introduces a reactivity risk: oxidative dimerization into insoluble disulfides.[1][2]

This guide is not a generic protocol. It is a system designed to navigate the specific physicochemical constraints of halogenated quinazolinones.[2]

Part 1: The Master Stock Solution

The Foundation of Reproducibility Most solubility issues in aqueous buffers originate from a poor quality DMSO stock.[2]

Q: What is the optimal solvent and concentration for the master stock?

A: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM.

-

Why DMSO? 8-Br-MQ is a planar, hydrophobic heterocycle.[1][2] DMSO disrupts the strong intermolecular

- -

Why 10 mM? While 50 mM might be achievable with sonication, it creates a "supersaturated" state that is thermodynamically unstable.[2] Upon freezing and thawing, these high-concentration stocks often form micro-crystals that do not re-dissolve, leading to lower effective concentrations in subsequent assays.[2]

Q: How do I prevent the "Mercapto" oxidation issue?

A: The 2-mercapto group is prone to oxidation, forming a disulfide dimer (R-S-S-R) which is often insoluble and biologically inactive.

-

Protocol: Purge the headspace of your DMSO stock vial with Argon or Nitrogen gas before closing.[2]

-

Additive: If your assay tolerates it, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution.[1] Unlike DTT, TCEP is stable in phosphate buffers and prevents disulfide formation without interfering with most metal-dependent enzymes.[1][2]

Part 2: Dilution Strategies (The "Crash" Prevention)

The Critical Step Directly piping 1 µL of DMSO stock into 999 µL of aqueous buffer often causes "shock precipitation"—the local concentration at the pipette tip exceeds the solubility limit instantly, forming invisible aggregates.

Q: How should I dilute the compound for my assay?

A: Use the Intermediate Shift Method .

Protocol:

-

Start: 10 mM Stock in DMSO.

-

Intermediate Step: Dilute 1:10 into pure DMSO or PEG-400 first to create a working stock (e.g., 1 mM).[1][2]

-

Final Step: Dilute this working stock into the assay buffer.

-

Why? This ensures your pipetting volumes are larger (reducing error) and the dispersion into water is more gradual.[2]

-

Q: Can I use a co-solvent?

A: Yes. For 8-Br-MQ, a simple buffer is often insufficient.[1][2]

-

Recommendation: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1][2]

-

Mechanism: The surfactant lowers the surface tension and forms micelles that sequester hydrophobic monomers, preventing the nucleation of crystals.

Table 1: Recommended Solvent Systems

| Component | Function | Recommended Conc. | Notes |

| DMSO | Primary Solvent | 0.1% - 1.0% (Final) | Keep <1% to avoid cell toxicity.[1][2] |

| Tween-20 | Surfactant | 0.01% - 0.05% | Prevents aggregation; critical for HTS.[1][2] |

| PEG-400 | Co-solvent | 1% - 5% | Stabilizes the "transition" from DMSO to water.[1][2] |

| TCEP | Reducing Agent | 50 - 100 µM | Prevents disulfide dimerization of the thiol.[1][2] |

Part 3: Advanced Formulation (pH & Ionization)

Q: How does pH affect solubility?

A: 8-Br-MQ is an ionizable weak acid due to the thioamide/thiol proton (pKa ~ 8.0 - 9.0).[1][2]

-

Low pH (< 7): The compound is neutral and least soluble.[2]

-

High pH (> 8.5): The compound deprotonates (forming the anion), significantly increasing solubility.

-

The Trap: While high pH improves solubility, it accelerates oxidation of the thiolate anion to the disulfide.

-

The Fix: Work at pH 7.4 - 7.8 .[1][2] This is a "Goldilocks" zone—enough ionization to aid solubility, but slow enough oxidation to be controlled by TCEP.[2]

Part 4: Visual Workflows

Diagram 1: Solubility Optimization Decision Tree

Caption: A logic gate for selecting the correct formulation strategy based on observed precipitation.

Diagram 2: The "Shift-Change" Dilution Protocol

Caption: Step-by-step serial dilution workflow to minimize shock precipitation.

Part 5: Troubleshooting FAQs

Q: I see no visible precipitate, but my IC50 curve is flat. Why? A: You likely have microprecipitation .[1][2] The compound forms colloidal aggregates that scatter light (interfering with optical density) or sequester the enzyme non-specifically (Pan-Assay Interference or PAINS).

-

Test: Centrifuge your assay mix at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by HPLC or UV-Vis.[2] If it's lower than expected, you have aggregation.[2]

Q: The compound turns yellow over time in the buffer. A: This is the hallmark of oxidation . The mercapto group (-SH) is oxidizing to the disulfide (-S-S-).[1][2]

-

Fix: Prepare buffers fresh. Add 1 mM TCEP or DTT.[1][2] Ensure the plate is sealed to minimize oxygen exposure.[2]

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Navigating Biological Assays with Quinazoline Derivatives. Retrieved from [1]

-

Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2] Retrieved from

-

Sigma-Aldrich. (n.d.).[1][2] 2-Mercapto-4(3H)-quinazolinone Product Information.[1][2][5][6][7][8][9][10] Retrieved from [1]

-

Alossaimi, M. A., et al. (2024).[2][9][11][12] Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents.[1][11][12] Saudi Pharmaceutical Journal.[1][2] Retrieved from [1]

-

Vimalson, D. C. (2016).[2][13] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[2][13] Retrieved from [13]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 8-溴-2,3-二氢-4(1H)-喹啉酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Mercapto-4(3H)-quinazolinone | CAS 13906-09-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1594520-35-0|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemimpex.com [chemimpex.com]

- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

Purification strategies for 8-Bromo-2-mercaptoquinazolin-4(3H)-one reaction mixtures

Welcome to the technical support resource for the synthesis and purification of 8-Bromo-2-mercaptoquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with quinazolinone scaffolds. Here, we address common challenges encountered during the purification of this specific derivative, providing in-depth, field-tested solutions and foundational knowledge to ensure the integrity of your research.

Troubleshooting Guide: From Crude Reality to Pure Product

This section addresses specific, practical problems you may face post-synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Question 1: My final product is a persistent off-white, yellow, or brownish solid, not the expected white powder. How can I decolorize it?

Answer:

This is a frequent issue, often stemming from two primary sources: highly conjugated impurities formed during the reaction (e.g., from overheating) or oxidation of the mercapto- group.

Probable Causes & Solutions:

-

Oxidative Impurities: The thiol (-SH) group is susceptible to oxidation, which can form colored disulfide byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

-

High-Molecular-Weight Byproducts: Minor side reactions can generate colored, often polymeric, impurities.

Recommended Purification Protocol: Recrystallization with Activated Charcoal

This is the most effective method for removing color. Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.

-

Step 1: Solvent Selection: Choose a solvent in which your product is highly soluble when hot but poorly soluble when cold. For quinazolinone derivatives, Dimethylformamide (DMF), ethanol, or acetic acid are common choices.[2][3]

-

Step 2: Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent.

-

Step 3: Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-